Amylamine hydrochloride

Description

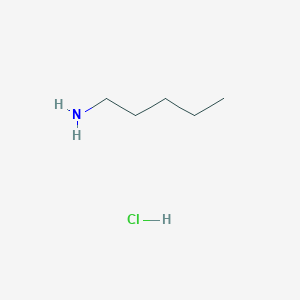

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

pentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N.ClH/c1-2-3-4-5-6;/h2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFZFCIODKYFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-58-7 (Parent) | |

| Record name | Amylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10931290 | |

| Record name | Pentan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142-65-4 | |

| Record name | 1-Pentanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pentanamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI72UKL50R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies Involving Amylamine Hydrochloride

Strategies for the Preparation and Derivatization of Amylamine (B85964) Hydrochloride

The preparation of amylamine hydrochloride and its subsequent use in derivatization reactions are foundational to its application in synthesis. Modern methods focus on efficiency, stability, and broad applicability.

A practical and efficient method for creating amide bonds involves the iron-catalyzed oxidative amidation of aldehydes with amine hydrochloride salts. researchgate.net This approach is valued for its use of inexpensive and environmentally benign iron catalysts. The reaction typically couples a variety of primary and secondary amine hydrochlorides with both aliphatic and aromatic aldehydes. researchgate.net

The process generally employs an iron salt, such as iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) or iron(II) chloride (FeCl₂), as the catalyst. researchgate.netsioc-journal.cn An oxidant, commonly tert-butyl hydroperoxide (TBHP), and a base like calcium carbonate (CaCO₃) are also required. researchgate.net These reactions proceed under mild conditions, affording the corresponding secondary and tertiary amides in moderate to excellent yields. researchgate.netsioc-journal.cn This method's applicability extends to the synthesis of pharmaceutical compounds. researchgate.net The general scheme allows for the formation of a wide array of amides, demonstrating broad substrate scope. researchgate.netorganic-chemistry.org

| Aldehyde | Amine Hydrochloride | Catalyst/Oxidant | Product (Amide) | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Pyrrolidine Hydrochloride | FeSO₄·7H₂O / TBHP | N-Benzoylpyrrolidine | Good to Excellent | researchgate.net |

| 4-Chlorobenzaldehyde | Morpholine Hydrochloride | FeCl₂ / TBHP | 4-Chlorobenzoyl)morpholine | High | sioc-journal.cnnih.gov |

| Heptanal | Dibenzylamine Hydrochloride | FeSO₄·7H₂O / TBHP | N,N-Dibenzylheptanamide | Good | researchgate.net |

| Various Aldehydes | Primary/Secondary Amine HCl | CuI / TBHP | Various Amides | Up to 99% | organic-chemistry.org |

The conversion of amines to their hydrochloride salts is a standard procedure to enhance their stability and ease of handling. gla.ac.ukgla.ac.uk Free amines can be susceptible to degradation and side reactions, whereas their salt form is typically a more stable, crystalline solid. gla.ac.uk This is particularly relevant in industrial processes where the amine starting material might react with acidic byproducts, such as hydrogen chloride (HCl), to form highly insoluble and unwanted salts. gla.ac.ukgla.ac.uk

The synthesis is straightforward, generally involving the reaction of the amine, such as amylamine, with hydrochloric acid. Understanding the solid-state structure and forces governing the stability of these salts is crucial. gla.ac.ukgla.ac.uk Techniques like single-crystal X-ray diffraction are employed to investigate their lattice energies and structural properties, providing insight into their enhanced stability compared to the free amine. gla.ac.ukgla.ac.uk

This compound in Organic Synthesis

This compound is a versatile reagent in organic synthesis, participating in a range of chemical transformations as a nucleophile or a precursor to one.

In many reactions, this compound serves as a stable precursor to the nucleophilic amylamine. libretexts.org The free amine can be generated in situ through the addition of a base, which deprotonates the ammonium (B1175870) salt. masterorganicchemistry.com The resulting amylamine, with its lone pair of electrons on the nitrogen atom, can then act as a nucleophile. libretexts.org

This nucleophilicity is harnessed in reactions such as nucleophilic substitution, where amylamine can displace a leaving group on an alkyl halide, and nucleophilic addition to carbonyl compounds. libretexts.orglibretexts.org However, direct reaction of alkyl halides with amines can lead to multiple alkylations, forming secondary, tertiary, and even quaternary ammonium salts. libretexts.org Therefore, more controlled methods are often preferred. libretexts.org

Amide bond formation, a cornerstone of organic and medicinal chemistry, is a key application for this compound. libretexts.orglibretexts.org Amides are synthesized through various methods where this compound is a common starting material. organic-chemistry.org

One major route is the reaction of amines with acyl chlorides or acid anhydrides in a process known as acylation. masterorganicchemistry.comchemrevise.org To drive the reaction to completion when starting with an amine hydrochloride, a base is typically added to neutralize the HCl generated and deprotonate the amine salt. masterorganicchemistry.com Other efficient methods include the direct coupling of carboxylic acids and amine hydrochlorides using coupling agents or the oxidative amidation with aldehydes, as previously discussed. organic-chemistry.orgorganic-chemistry.org These reactions are fundamental in creating the peptide bonds that form the backbone of proteins. libretexts.orglibretexts.org

| Reactants | Reagents/Catalyst | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Aldehydes + Amine HCl | Copper Catalyst, TBHP | Oxidative Amidation | Mild and efficient, avoids unstable carboxylic acid derivatives. | organic-chemistry.org |

| Aldehydes + Amine HCl | Iron Catalyst, TBHP | Oxidative Amidation | Utilizes an inexpensive and abundant metal catalyst. | researchgate.net |

| Carboxylate Salts + Amine HCl | HBTU, Hünig's base | Amidation | Useful for coupling unstable carboxylic acids. | organic-chemistry.org |

| Acyl Chlorides + Amines | Base (e.g., NaOH) | Nucleophilic Acyl Substitution | Classic Schotten-Baumann conditions for robust amide synthesis. | masterorganicchemistry.com |

This compound also plays a specialized role in more complex multicomponent and polymerization reactions.

Ring-Opening Polymerization (ROP): In the synthesis of polypeptides, amine hydrochlorides can act as initiators for the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs). mpg.demdpi.com The use of a primary amine salt, sometimes in conjunction with a tertiary amine, allows for a controlled polymerization process. mpg.de This method helps to minimize side reactions, leading to polypeptides with predictable molecular weights and narrow polydispersity. mdpi.com The mechanism involves the amine salt initiating the polymerization, which can proceed through different pathways, including the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). mpg.de

Mannich Reactions: The Mannich reaction is a three-component condensation that forms a β-aminocarbonyl compound, known as a Mannich base. adichemistry.comorganic-chemistry.org The reaction typically involves an active hydrogen-containing compound (e.g., a ketone), a non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine. adichemistry.com Crucially, the amine is often used in the form of its hydrochloride salt, such as this compound. adichemistry.comjlu.edu.cnorganicreactions.org The use of the amine hydrochloride helps maintain the acidic conditions necessary for the formation of the key intermediate, an iminium ion, which is then attacked by the enol form of the carbonyl compound. adichemistry.com This method provides a direct route to β-arylaminoketones and other valuable Mannich bases. jlu.edu.cnsioc-journal.cn

Contributions to Heterocyclic Compound Synthesis

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. wikipedia.org this compound serves as a key nitrogen source for the pentyl-substituted variants of these important molecular scaffolds. researchgate.net While the free base, n-pentylamine, is the reactive species, the hydrochloride salt offers superior stability and ease of handling, making it a preferred precursor in many synthetic protocols. researchgate.netgoogle.com

Chichibabin Pyridine (B92270) Synthesis: The Chichibabin synthesis is a classic method for producing pyridine rings through the condensation of aldehydes or ketones with ammonia (B1221849) or an amine. wikipedia.org While traditionally employing ammonia, the use of primary amines like n-pentylamine (often generated in situ from this compound by treatment with a base) allows for the synthesis of N-substituted or, through rearrangement and cyclization, C-substituted pyridines. researchgate.netthieme.de The reaction typically proceeds at high temperatures over a catalyst, and the incorporation of the pentyl group from amylamine can modify the solubility and biological activity of the resulting pyridine derivative. wikipedia.orgthieme.de

4-Amino Imidazole (B134444) Synthesis: 4-Aminoimidazole derivatives are significant intermediates in the synthesis of purines and other biologically active molecules. google.com Amylamine can be incorporated into the imidazole ring system through various synthetic routes. For instance, research has demonstrated the synthesis of 4-(2-amino-1H-imidazol-5-yl)-N-pentylbutanamide hydrochloride, where amylamine is coupled to a carboxylic acid precursor to form an amide, which is then part of the final heterocyclic structure. nih.gov In this synthesis, amylamine acts as a nucleophile, attacking an activated carboxylic acid to introduce the N-pentyl amide functionality. nih.gov

Pyrrolin-4-one Synthesis: The synthesis of pyrrolin-4-ones can also utilize this compound as a source of the amine component. researchgate.net These syntheses often involve multi-step reactions where the amine's nucleophilicity is harnessed to form key intermediate bonds, leading to the eventual cyclization into the pyrrolin-4-one core. The specific reaction conditions dictate the final structure and yield. researchgate.net

Functionalization of Target Molecules with Pentyl Chains

The introduction of a pentyl chain can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, which is a critical parameter in drug design and materials science. this compound is a general and effective reagent for installing this functional group onto a variety of molecular scaffolds. lookchem.com

The primary amine functionality of pentylamine allows it to participate in a wide array of chemical transformations. One common method is nucleophilic substitution, where the amine displaces a leaving group on a target molecule. Another powerful technique is reductive amination, where the amine first condenses with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced to the corresponding amine, thereby attaching the pentyl group to the carbon that once held the carbonyl oxygen. This method is widely used to create more complex amine structures. umich.edu

Research has shown the use of amylamine in the synthesis of various functionalized molecules, including N-pentyl sulfamides and derivatives of cyclic peptides. sigmaaldrich.com The versatility of this compound makes it a valuable tool for chemists seeking to modify parent molecules to enhance their properties for specific applications. lookchem.comacs.org

This compound in Materials Science Research

The influence of amylamine extends into the realm of materials science, particularly in the self-assembly of molecular systems. Its role as a cosurfactant is of significant interest for creating structured materials at the nanoscale.

In surfactant systems, a cosurfactant is often added to modify the properties of the primary surfactant aggregates, such as micelles or bilayers. Amylamine has been effectively used as a cosurfactant to enhance the phase stability of bilayer systems. lookchem.comsigmaaldrich.com For instance, in the synthesis of nanosized silver platelets within an octylamine-water lamellar bilayer phase, amylamine was added to increase the stability of this ordered region. acs.orgacs.org

The addition of amylamine, with its shorter alkyl chain compared to the primary surfactant (octylamine), can modulate the packing of the surfactant molecules. This influences the curvature and stability of the resulting aggregates. Low-angle X-ray diffraction studies have confirmed that the molar ratio of water to surfactant has a significant impact on the thickness of the bilayers, which in turn controls the dimensions of the nanoparticles synthesized within them. acs.orgacs.org The ability to fine-tune these structures is critical for controlling the properties of the final material. Studies on similar amine compounds, like hexylamine, have further elucidated the important role that amine cosurfactants play in modifying the phase behavior and solubilization capacity of microemulsions. researchgate.net

Iii. Advanced Analytical and Spectroscopic Characterization Techniques for Amylamine Hydrochloride and Its Derivatives

Chromatographic Methodologies

Chromatography is a cornerstone of analytical chemistry for separating, identifying, and quantifying chemical compounds. For amylamine (B85964) and other aliphatic amines, which are weak bases and can be challenging to analyze directly, specialized chromatographic methods have been established. thermofisher.com

Ion Chromatography (IC) for Amylamine Quantification in Pharmaceutical Intermediates

Ion chromatography (IC) has proven to be a valuable technique for the analysis of ionic analytes like amylamine in complex matrices such as pharmaceutical intermediates. thermofisher.comresearchgate.net This method is particularly well-suited for separating and quantifying amines, which are derivatives of ammonia (B1221849) and exist as cations in acidic solutions. thermofisher.com The use of a cation-exchange column with suppressed conductivity detection is a common approach.

IC methods have been successfully developed for the assay of amylamine in pharmaceutical intermediates. nih.govsigmaaldrich.com For instance, an IC method was established for the analysis of amylamine in BMS-181866-02, a key intermediate in the synthesis of a novel thromboxane (B8750289) antagonist. nih.govsigmaaldrich.comresearchgate.net This highlights the importance of IC in ensuring the purity of drug precursors. The separation is typically achieved under isocratic conditions using a cation-exchange column and a mobile phase containing methanesulfonic acid and acetonitrile (B52724), with conductivity detection. nih.gov

The development of an IC method for trace impurity analysis involves several critical steps to ensure sensitivity, selectivity, and robustness. The choice of the stationary phase is crucial; high-capacity cation-exchange columns are often necessary for determining impurities in pharmaceuticals. thermofisher.com The mobile phase composition, particularly the concentration of the eluent like methanesulfonic acid, and the gradient program are optimized to achieve the best separation of the target analyte from other components in the sample matrix. copernicus.org

For the analysis of small amines in the presence of a large excess of other ions, such as ammonia, conventional IC with conductivity detection may lack the required selectivity. nih.gov In such cases, coupling IC with mass spectrometry (IC-MS) can provide an additional dimension of confirmation based on the mass-to-charge ratio of the eluting compounds, significantly improving detection limits. nih.govresearchgate.net

A key aspect of method development is ensuring the separation of the target amine from structurally similar compounds and common inorganic cations that may be present in the sample. copernicus.org For example, methods have been developed to separate various alkylamines from each other and from inorganic cations like sodium, ammonium (B1175870), and potassium. copernicus.org

Table 1: Optimized Parameters for Ion Chromatography Method

| Parameter | Optimized Condition |

|---|---|

| Column | Dionex IonPac CS14 / CS19 |

| Eluent | Methanesulfonic Acid (MSA) in Acetonitrile/Water |

| Detection | Suppressed Conductivity or Mass Spectrometry (MS) |

| Flow Rate | Typically 1.0 mL/min |

| Temperature | Controlled, e.g., 24°C or 30°C |

This table presents a generalized summary of typical optimized parameters for the IC analysis of amines. Specific conditions can vary based on the exact application and instrumentation.

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of any analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For the IC analysis of amylamine as a trace impurity in a pharmaceutical intermediate, the LOD and LOQ were determined to be 0.01% and 0.02%, respectively. nih.govresearchgate.netresearchgate.net The method demonstrated linearity over a concentration range of 1-12.5 µg/mL. nih.govresearchgate.netresearchgate.net

Achieving low detection limits is particularly important when dealing with potentially mutagenic impurities or when stringent purity requirements are in place. The use of advanced detection techniques, such as mass spectrometry, can lower the detection limits by up to a factor of 100 compared to conventional conductivity detection, reaching levels of 1 µg/L or lower for some amines. nih.gov

Table 2: Detection and Quantification Limits for Amylamine by IC

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.01% |

| Limit of Quantification (LOQ) | 0.02% |

| Linear Range | 1-12.5 µg/mL |

| Correlation Coefficient (r) | 0.9993 |

Data derived from the analysis of amylamine in a pharmaceutical intermediate. nih.govresearchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of various compounds. helsinki.fi When coupled with a fluorescence detector (FLD), it becomes a highly sensitive method for analyzing compounds that are naturally fluorescent or can be made fluorescent through derivatization. researchgate.net Since most biogenic amines, including amylamine, lack native fluorescence, a derivatization step is typically required to introduce a fluorescent tag to the molecule. scispace.com

This pre-column or post-column derivatization significantly enhances the sensitivity and selectivity of the analysis. researchgate.net Common derivatizing agents for amines include dansyl chloride, o-phthaldiadehyde (OPA), and 9-fluorenylmethylchloroformate (FMOC). helsinki.firesearchgate.netplos.org

HPLC-FLD methods have been developed for the simultaneous determination of multiple biogenic amines in various matrices. researchgate.netresearchgate.net These methods are crucial for assessing food quality and safety, as well as for biomedical research. A typical HPLC-FLD method involves derivatizing the sample with a fluorescent reagent, followed by separation on a reversed-phase column (e.g., C18) and detection at specific excitation and emission wavelengths. researchgate.netresearchgate.net

For instance, a method using dansyl chloride derivatization followed by HPLC-FLD has been established for the simultaneous detection of fifteen biogenic amines. researchgate.net The derivatives are detected using excitation and emission wavelengths of 350 nm and 480 nm, respectively. researchgate.net Such methods demonstrate good linearity and low detection limits, often in the range of 0.002 to 0.03 mg/kg for various biogenic amines. researchgate.net

Table 3: Retention Times of Selected Biogenic Amines in a Typical HPLC-FLD Method

| Biogenic Amine | Retention Time (min) |

|---|---|

| Putrescine | ~8.5 |

| Cadaverine | ~9.2 |

| Histamine (B1213489) | ~10.1 |

| Tyramine | ~15.8 |

| Spermidine | ~17.5 |

| Amylamine (Pentylamine) | (Retention time would be specific to the method's conditions) |

This table provides illustrative retention times for common biogenic amines. The retention time for amylamine would be determined under the specific chromatographic conditions of the method.

Sample preparation is a critical step in the analysis of complex samples to remove interfering substances and concentrate the analytes of interest. Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of biogenic amines from various matrices prior to HPLC analysis. nih.govsemanticscholar.org

For the analysis of biogenic amines, cation-exchange SPE cartridges are often employed. researchgate.net The basic amines are retained on the sorbent while neutral and acidic interferences are washed away. The amines are then eluted with a suitable solvent. This process not only cleans up the sample but can also enrich the analytes, thereby improving the sensitivity of the subsequent analysis. researchgate.net The choice of SPE sorbent and elution solvents is crucial for achieving good recovery of the target amines. nih.gov

Table 4: Generalized Solid-Phase Extraction (SPE) Protocol for Biogenic Amines

| Step | Procedure |

|---|---|

| Conditioning | The SPE cartridge is washed with methanol (B129727) followed by water or a specific buffer. |

| Sample Loading | The sample, with its pH adjusted, is passed through the conditioned cartridge. |

| Washing | The cartridge is washed with a solvent to remove interfering compounds. |

| Elution | The retained biogenic amines are eluted from the cartridge with an appropriate solvent. |

This table outlines the general steps involved in an SPE procedure for the extraction of biogenic amines. The specific reagents and volumes will vary depending on the sample matrix and the target analytes.

Gas Chromatography (GC) for Process-Related Impurity Estimation

Gas chromatography (GC) is a robust and widely used technique for the separation and quantification of volatile and semi-volatile process-related impurities in pharmaceutical substances like amylamine hydrochloride. Given the volatility of amylamine and related low-molecular-weight amines, GC, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), offers excellent sensitivity and specificity for trace-level impurity analysis. researchgate.netnih.gov

A typical GC method involves the direct injection of a solution of the this compound sample, often after derivatization to improve volatility and peak shape, into the chromatograph. nih.gov The separation is achieved on a capillary column, such as a base-deactivated polyethylene (B3416737) glycol stationary phase, which is well-suited for amine analysis. researchgate.netnih.gov The method can effectively separate amylamine from impurities arising during synthesis, such as unreacted starting materials, by-products from side reactions, or residual solvents. tsijournals.comuspnf.com For instance, a validated GC method for a related N-alkylamine derivative demonstrated successful separation and quantification of process impurities with distinct relative retention times. tsijournals.com

For its use in quality control, any GC method for impurity estimation must be rigorously validated in accordance with International Council for Harmonisation (ICH) guidelines. tsijournals.com This validation process ensures the reliability of the analytical data.

Linearity: The linearity of the method is established by analyzing a series of solutions with known concentrations of the impurities. The response of the detector is plotted against the concentration, and a linear relationship, typically demonstrated by a correlation coefficient (R²) of >0.999, confirms the method's ability to provide results that are directly proportional to the concentration of the analyte over a specified range. nih.govnih.gov

Precision: Precision studies demonstrate the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility. The precision is expressed as the relative standard deviation (%RSD), with acceptance criteria usually set at less than 15%. tsijournals.com

Accuracy: Accuracy is determined by measuring the recovery of a known amount of impurity (analyte) spiked into a sample matrix. The results are expressed as a percentage of recovery. For related amine hydrochloride compounds, average recoveries between 93% and 99% have been reported as acceptable. researchgate.netnih.gov

The validation also includes determining the Limit of Detection (LOD), the lowest amount of an analyte that can be detected but not necessarily quantified, and the Limit of Quantitation (LOQ), the lowest amount that can be determined with acceptable precision and accuracy. For trace impurities in amine hydrochlorides, validated GC methods have achieved LOQs in the range of a few micrograms per gram (µg/g). researchgate.netnih.gov

Table 1: Example GC Method Validation Parameters for Impurity Analysis

| Validation Parameter | Typical Acceptance Criteria | Example Finding for Amine Impurity |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | 0.9990 nih.gov |

| Accuracy (% Recovery) | 90-110% | 93.9% - 99.1% nih.gov |

| Precision (% RSD) | < 15% | ≤ 2.56% nih.gov |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 2 µg/g researchgate.net |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 6 µg/g researchgate.net |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

For non-volatile impurities, degradation products, or complex mixtures that are not amenable to GC analysis, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is the analytical method of choice. helsinki.fi UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nih.gov

The coupling of UHPLC with a mass spectrometer provides a powerful tool for the definitive identification of unknown impurities and degradation products. While a UV detector can quantify known impurities, the mass spectrometer provides mass-to-charge ratio (m/z) data, which allows for the determination of the molecular weight of an unknown peak. wiley.com High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, can provide highly accurate mass measurements, enabling the prediction of elemental compositions for impurities. wiley.com

In the context of this compound, a UHPLC-MS method would typically employ a reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile containing additives to ensure good peak shape and ionization efficiency. nih.govamericanpharmaceuticalreview.com The mass spectrometer, often using an electrospray ionization (ESI) source in positive ion mode, would readily ionize the this compound and any related amine-containing impurities or degradation products. nih.gov By comparing the mass spectra of peaks in a stored sample to a freshly prepared sample, degradation products can be identified. The fragmentation pattern (MS/MS) of an impurity can be further used to elucidate its chemical structure. wiley.com

Table 2: Illustrative UHPLC-MS Data for Impurity Identification

| Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Elemental Formula | Mass Error (ppm) | Potential Identity |

|---|---|---|---|---|

| 2.5 | 88.1097 | C₅H₁₄N | 1.1 | Amylamine (Principal Component) |

| 4.1 | 144.1543 | C₉H₂₂N | -0.8 | Process Impurity A (e.g., N-Butyl-amylamine) |

| 5.8 | 159.1907 | C₁₀H₂₃N | 0.5 | Process Impurity B (e.g., Diamyl-amine) |

Spectroscopic Analysis for Structural and Compositional Elucidation

Spectroscopic techniques are indispensable for the fundamental confirmation of the chemical structure of this compound and for identifying its key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecular framework of this compound. nih.gov

In the ¹H NMR spectrum of this compound, one would expect to observe signals corresponding to the different protons in the pentyl chain. The terminal methyl (CH₃) group would appear as a triplet, while the various methylene (B1212753) (CH₂) groups would present as more complex multiplets. Upon formation of the hydrochloride salt, the protons on the nitrogen atom (NH₃⁺) become significantly deshielded and typically appear as a broad singlet at a downfield chemical shift (e.g., ~8.4 ppm for a similar amine hydrochloride), which is a key diagnostic feature confirming salt formation. researchgate.net

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the five carbon atoms in the pentyl chain, with their chemical shifts indicating their local electronic environment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -CH₃ | ¹H | ~0.9 | Triplet |

| -CH₂-CH₃ | ¹H | ~1.3 | Multiplet |

| -CH₂-CH₂-CH₃ | ¹H | ~1.4 | Multiplet |

| -CH₂-CH₂-NH₃⁺ | ¹H | ~1.7 | Multiplet |

| -CH₂-NH₃⁺ | ¹H | ~3.0 | Triplet |

| -NH₃⁺ | ¹H | ~8.4 | Broad Singlet |

| -C H₃ | ¹³C | ~13.8 | - |

| -C H₂-CH₃ | ¹³C | ~22.1 | - |

| -C H₂-CH₂-CH₃ | ¹³C | ~28.7 | - |

| -C H₂-CH₂-NH₃⁺ | ¹³C | ~29.5 | - |

| -C H₂-NH₃⁺ | ¹³C | ~41.5 | - |

Infrared (IR) spectroscopy, and its modern implementation, Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective technique for identifying the functional groups present in a molecule. nih.govspectroscopyonline.com The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. nist.gov

The most prominent features in the spectrum are the C-H stretching vibrations of the alkyl chain, which appear in the region of 2850-3000 cm⁻¹. libretexts.org However, the key diagnostic feature that distinguishes the hydrochloride salt from its free base form is the presence of strong, broad absorption bands associated with the ammonium group (NH₃⁺). These N-H stretching vibrations appear as a complex series of bands in the region of 2500-3200 cm⁻¹. researchgate.net Additionally, N-H bending vibrations (asymmetric and symmetric) for the ammonium group are typically observed in the 1500-1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850 - 3000 | C-H Stretch | Alkyl (CH₂, CH₃) |

| 2500 - 3200 (Broad) | N-H Stretch | Ammonium (R-NH₃⁺) researchgate.net |

| 1500 - 1600 | N-H Bend | Ammonium (R-NH₃⁺) |

| 1450 - 1470 | C-H Bend (Scissoring) | Methylene (-CH₂-) libretexts.org |

| 1370 - 1380 | C-H Bend (Rocking) | Methyl (-CH₃) libretexts.org |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound, soft ionization techniques like Electrospray Ionization (ESI) can be used to determine the mass of the intact amylammonium cation (C₅H₁₄N⁺). The molecular weight of amylamine is 87.16 g/mol , and its protonated form [M+H]⁺ would be observed at an m/z of approximately 88.17. hmdb.ca

Electron Ionization (EI) is a higher-energy technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural confirmation. A key fragmentation pathway for primary aliphatic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). For amylamine, this leads to the formation of a characteristic and often abundant ion at m/z 30 ([CH₂=NH₂]⁺). uni-saarland.de This fragmentation is diagnostic for primary n-aliphatic amines. uni-saarland.de Other fragments can arise from the loss of alkyl radicals from the molecular ion.

Table 2: Predicted Mass Spectrometry Fragmentation Data for Amylamine

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 87 | [C₅H₁₃N]⁺• | Molecular Ion (M⁺•) |

| 72 | [C₄H₁₀N]⁺ | Loss of CH₃• radical |

| 58 | [C₃H₈N]⁺ | Loss of C₂H₅• radical |

| 44 | [C₂H₆N]⁺ | Loss of C₃H₇• radical |

| 30 | [CH₄N]⁺ | α-cleavage, loss of C₄H₉• radical |

| This interactive table details the expected fragmentation pattern of amylamine under EI-MS, providing insight into its structure. |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting

Raman spectroscopy provides detailed information about molecular vibrations, offering a specific "fingerprint" for a given compound. nih.govnih.gov It is a non-destructive technique that can analyze samples in solid or liquid form. The Raman spectrum of this compound would exhibit characteristic peaks corresponding to C-H stretching, C-C stretching, C-N stretching, and N-H bending vibrations.

However, conventional Raman scattering is an inherently weak phenomenon, which can limit its sensitivity. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) overcomes this limitation by dramatically amplifying the Raman signal, sometimes by factors of 10⁶ or more. nih.govclinmedjournals.org This enhancement occurs when the analyte is adsorbed onto or in close proximity to nanostructured metal surfaces, typically made of gold or silver. clinmedjournals.org SERS is particularly valuable for the detection and characterization of molecules at very low concentrations, making it a powerful tool for trace analysis in pharmaceutical applications. sfu.caamericanpharmaceuticalreview.com The preparation of silver colloids using hydroxylamine (B1172632) hydrochloride as a reducing agent has been a successful method for creating SERS-active substrates. nih.govsfu.ca This technique could be applied to obtain high-quality spectra of this compound, even at trace levels, allowing for its unambiguous identification.

Table 3: Characteristic Raman Bands for a Primary Amine Structure

| Wavenumber Range (cm⁻¹) | Vibrational Assignment |

| 3300 - 3500 | N-H stretching |

| 2800 - 3000 | C-H stretching (alkyl) |

| 1560 - 1640 | N-H bending (scissoring) |

| 1000 - 1250 | C-N stretching |

| 800 - 1100 | C-C stretching |

| This interactive table shows typical Raman shifts for the functional groups present in amylamine, which contribute to its unique spectral fingerprint. |

X-ray Diffraction (XRD) for Crystalline Identity Analysis

X-ray Diffraction (XRD) is the definitive technique for analyzing the crystalline structure of solid materials. lucideon.comksu.edu.sa When a beam of X-rays interacts with a crystalline sample, it diffracts in specific directions, producing a unique diffraction pattern. This pattern is a function of the arrangement of atoms within the crystal lattice. Powder XRD can be used to identify the specific crystalline form (polymorph) of this compound and to confirm its phase purity. lucideon.com

Each crystalline solid has a characteristic XRD pattern, which can be compared to reference databases for identification. Research on related compounds, such as iso-amylamine hydrochloride derivatives, has utilized single-crystal X-ray diffraction to determine their precise three-dimensional structures. doi.org For this compound, XRD analysis would provide information on its unit cell dimensions, space group, and atomic positions, thus confirming its crystalline identity.

Fluorescence Spectroscopy for Molecular Interaction and Dynamics Studies

Fluorescence spectroscopy is a highly sensitive technique used to study the structure, dynamics, and interactions of molecules. While this compound itself is not fluorescent, it can be chemically modified with a fluorescent probe (a fluorophore) to create a fluorescent derivative. Alternatively, its interaction with intrinsically fluorescent molecules can be studied.

This technique is particularly useful for investigating molecular interactions. For example, studies have been conducted on n-amylamine derivatives containing a naphthylurea group, which acts as a fluorescent sensor for anions. rsc.orgsciengine.com The binding of anions to the receptor molecule causes a detectable change in the fluorescence spectrum, allowing for the study of the host-guest complexation. rsc.orgsciengine.com Similarly, fluorescence polarization assays can be used to measure the binding affinity between a fluorescently labeled amylamine derivative and a target molecule, such as a protein or receptor. nih.gov These studies provide valuable insights into the molecular recognition processes and dynamics at a molecular level.

Chemometric Approaches in Spectroscopic Analysis

Spectroscopic techniques often generate large and complex datasets. Chemometrics applies mathematical and statistical methods to extract meaningful information from this chemical data. frontiersin.orgresearchgate.net

Multivariate data analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are powerful tools for analyzing spectroscopic data from solutions containing this compound. frontiersin.orgpolito.it

PCA is an unsupervised exploratory technique that can reduce the dimensionality of complex datasets (e.g., a full spectrum) while retaining the most important information. polito.it It can be used to identify patterns, group samples, and detect outliers in spectroscopic measurements of different this compound solutions.

PLS regression is a supervised method used to build predictive models. frontiersin.org It is particularly useful for quantitative analysis in complex mixtures where spectral overlap is significant. For example, a PLS model could be developed using Raman or Near-Infrared (NIR) spectra to quantify the concentration of this compound in a formulation, even in the presence of other interfering substances. nih.gov These chemometric approaches allow for a more robust and comprehensive characterization of this compound solutions than univariate analysis alone. researchgate.net

Application of Principal Component Analysis (PCA) and Partial Least Squares (PLS) Regression

In the advanced characterization of this compound and its derivatives, chemometric techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are indispensable for extracting meaningful information from complex multivariate data, particularly from spectroscopic measurements. These statistical methods allow for the visualization of data structure, identification of patterns, and the development of predictive models for quantitative analysis.

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original information. liu.sersc.org It achieves this by transforming a set of correlated variables into a smaller set of uncorrelated variables known as principal components (PCs). liu.sersc.org The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible. spectrochempy.fr By plotting the scores of the first few PCs, it is possible to visualize the clustering of samples, identify outliers, and understand the relationships between different samples based on their spectral characteristics. researchgate.net

For instance, in the analysis of various amine compounds, PCA has been successfully employed to differentiate between primary, secondary, and tertiary amines, as well as between aliphatic and aromatic amines, based on their kinetic-spectral data. rsc.org The time-dependent absorption spectra of the complexes formed between different amines and an acceptor molecule can be sufficiently diverse to act as a unique signature for each amine. rsc.org

A hypothetical application of PCA to the FTIR spectra of this compound and a series of its N-alkylated derivatives could be used to explore structural similarities and differences. The primary data would be a matrix where each row represents a different amine derivative and each column represents the absorbance at a specific wavenumber.

A scores plot of the first two principal components might reveal distinct clustering. For example, this compound and other primary amine hydrochlorides may group together, while secondary and tertiary amine derivatives form separate clusters. The loading plots for each PC would indicate which spectral regions (wavenumbers) are most influential in differentiating the groups. For instance, variations in the N-H stretching and bending vibration regions could be heavily weighted in the principal components that separate primary, secondary, and tertiary amines.

Table 1: Illustrative Principal Component Analysis (PCA) Results for a Hypothetical Set of Amylamine Derivatives Based on FTIR Spectral Data

| Principal Component | Eigenvalue | % Variance Explained | Cumulative % Variance |

| PC1 | 8.54 | 56.93 | 56.93 |

| PC2 | 3.21 | 21.40 | 78.33 |

| PC3 | 1.15 | 7.67 | 86.00 |

Partial Least Squares (PLS) Regression is a supervised method that generalizes and combines features from PCA and multiple linear regression. ias.ac.in It is particularly useful for creating predictive models when there are many, often collinear, predictor variables, which is typical for spectroscopic data. ias.ac.inresearchgate.net PLS regression aims to find the latent variables in the predictor space (e.g., spectral data) that will best predict the latent variables in the response space (e.g., concentration or another property of interest). ias.ac.in

This technique is widely applied in pharmaceutical analysis for the simultaneous determination of multiple components in a mixture, even with significant spectral overlap. nih.gov For example, PLS regression has been used for the quantification of active pharmaceutical ingredients and excipients in various formulations. A calibration model is built using a set of samples with known concentrations (the training set), and its predictive ability is then tested on an independent set of samples (the validation set).

In the context of this compound, a PLS regression model could be developed to quantify the concentration of this compound in a mixture containing other related impurities or degradation products. Near-infrared (NIR) or Raman spectroscopy could be used to generate the spectral data. The model would be calibrated using a series of mixtures with known concentrations of each component.

The performance of the PLS model is typically evaluated using statistical parameters such as the root mean square error of calibration (RMSEC), the root mean square error of prediction (RMSEP), and the coefficient of determination (R²). A robust and accurate model will have low RMSEC and RMSEP values and an R² value close to 1.

Table 2: Illustrative Partial Least Squares (PLS) Regression Model for the Quantification of this compound in a Mixture Using Spectroscopic Data

| Parameter | Calibration (Training Set) | Validation (Test Set) |

| Number of Samples | 30 | 10 |

| Number of PLS Factors | 4 | 4 |

| R² (Coefficient of Determination) | 0.998 | 0.995 |

| RMSEC/RMSEP (mg/mL) | 0.05 | 0.08 |

The application of PCA and PLS regression provides a powerful framework for the in-depth analysis of this compound and its derivatives. PCA allows for the exploration of structure-spectra relationships within a series of compounds, while PLS enables the development of robust quantitative methods for quality control and formulation analysis.

Iv. Biological and Pharmacological Research Perspectives of Amylamine Hydrochloride and Its Derivatives

Investigation of Biological Activities of Amylamine (B85964) Hydrochloride Derivatives

The biological activities of amylamine derivatives are diverse, ranging from cytotoxicity against cancer cells to interactions with key cellular components. These activities are highly dependent on the specific chemical modifications made to the parent amylamine structure.

The evaluation of cytotoxicity is a critical step in assessing the potential of amylamine derivatives as therapeutic agents, particularly in oncology. Studies have synthesized and screened various derivatives for their ability to kill cancer cells in vitro. For instance, novel bis(2-aminoethyl)amine derivatives have been evaluated for their cytotoxic activity against several human cancer cell lines. nih.govmdpi.com Similarly, the synthesis of loratadine (B1675096) amide derivatives has been undertaken to study their cytotoxic potential. researchgate.net The cytotoxicity of many of these compounds is often evaluated using standard methods like the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. nih.govmdpi.com

For example, seven new derivatives of bis(2-aminoethyl)amine were tested against a panel of human cancer cell lines, with some compounds showing promising results in biological studies. nih.govmdpi.com In another study, pyridine (B92270) derivatives have demonstrated significant cytotoxicity against a broad spectrum of cancer cell lines, highlighting their potential in anticancer drug development. ijsat.org The cytotoxic effects of some pyrano[3,2-c]quinoline analogues were evaluated against Ehrlich Ascites Carcinoma (EAC), liver cancer (Hep-G2), and breast cancer (MCF-7) cell lines, with some compounds showing significant activity. scirp.org

Genotoxicity, the property of chemical agents to damage the genetic information within a cell, is another crucial aspect of assessment. Studies on N-nitrosomethyl-n-alkylamines (NMAs), which are structurally related to amylamine derivatives, indicate that they can be genotoxic. ca.gov These compounds can alkylate DNA, forming DNA adducts and inducing mutations in both bacterial and mammalian cells, suggesting a potential genotoxic mechanism of action. ca.gov

The biological effects of amylamine derivatives are often mediated by their interactions with essential macromolecules like DNA and proteins. Amylamine itself is a monoalkylamine, a class of organic compounds containing a primary aliphatic amine group. drugbank.comhmdb.ca This functional group allows it and its derivatives to participate in various interactions.

Derivatives of amylamine, particularly when incorporated into metal complexes, have been shown to interact with DNA. For example, platinum(II) complexes containing amylamine ligands have been studied for their ability to bind to calf thymus DNA (CT-DNA). tandfonline.comnih.govtandfonline.com Spectroscopic techniques such as fluorescence, circular dichroism (CD), and UV-Vis spectroscopy are employed to elucidate the nature of these interactions. tandfonline.comnih.gov The results often indicate that these complexes can bind to DNA through different modes, including covalent and groove bindings, which can disrupt the DNA's natural structure and function. tandfonline.comnih.govtandfonline.comresearchgate.net The formation of complexes between DNA and cationic polymers like poly(allylamine hydrochloride) can alter the DNA's double helix structure. nih.gov

The interaction of small molecules with proteins is also a key area of research. While direct studies on amylamine hydrochloride's interaction with specific proteins are limited in the provided context, the broader class of amino acid derivatives is known to modulate protein-protein interactions. arxiv.org These interactions are fundamental to cellular processes, and their modulation by small molecules can have significant biological consequences.

The cytotoxic and DNA-interacting properties of amylamine derivatives make them promising candidates for the development of new anticancer agents. ijsat.orgnih.gov

One major area of research is their use as ligands in platinum(II) complexes, which are analogs of the well-known chemotherapy drug cisplatin (B142131). tandfonline.comnih.govtandfonline.com The goal is often to create new Pt(II) complexes with improved efficacy and reduced side effects. For example, Pt(II) complexes with amylamine and amylglycine ligands have shown excellent anticancer activity against colon cancer cell lines. tandfonline.comnih.gov The introduction of the amylamine ligand can increase the lipophilicity of the complex, which may enhance its biological activity and ability to interact with DNA. tandfonline.comnih.govtandfonline.com Research has explored various platinum complexes with different amine ligands, including cyclopropyl-, cyclobutyl-, cyclopentyl-, and cyclohexyl-amine, for their antitumor activity. google.com

The table below summarizes the findings of a study on two new Pt(II) complexes containing amylamine and amylglycine ligands.

| Complex | Cell Line | Incubation Time | Cc50 (µM) | DNA Binding Affinity (Kf) |

| cis-[Pt(NH3)2(amylgly)]NO3 | HCT116 (Colon Cancer) | 24-h | 36 | Lower |

| cis-[Pt(amylamine)2(amylgly)]NO3 | HCT116 (Colon Cancer) | 24-h | 270 | 8.72 mM (Higher) |

Data sourced from studies on new anticancer cisplatin analogs. tandfonline.comnih.gov

Compounds with bis(2-chloroethyl)amine (B1207034) groups, which are nitrogen mustard derivatives, can act as alkylating agents. ontosight.ai These agents are highly reactive and can form covalent bonds with DNA, leading to cross-linking and strand breaks, which ultimately triggers cell death. This mechanism is the basis for their use as anticancer agents. ontosight.ai

Applications in Pharmaceutical Research and Development

Beyond their direct biological activities, this compound and its derivatives serve as important intermediates in the synthesis of a variety of pharmaceutical compounds. lookchem.comontosight.ai

This compound is a versatile building block in organic synthesis. lookchem.com The amine group provides a reactive site for forming various chemical bonds, making it a valuable precursor for more complex molecules.

Local Anesthetics : The chemical structure of most local anesthetics consists of a lipophilic aromatic ring, an intermediate connecting chain, and a hydrophilic amine group. nih.govmhmedical.com Amylamine derivatives can be incorporated into this structure. For instance, the synthesis of 2-(2-alkylaminoalkylamido)pyrroles has been described, with several of these compounds exhibiting local anesthetic activity comparable to or greater than lidocaine. nih.gov The synthesis of local anesthetics often involves creating amide or ester linkages with a lipophilic core, a process where an amine intermediate is crucial. nih.govrsc.org

Antihistamines : Antihistamines are drugs that block the action of histamine (B1213489) at H1 receptors and are used to treat allergic reactions. rsc.orgudes.edu.co Many antihistamines are classified based on their chemical structure, which often includes an amine functional group. rsc.org Amylamine can be used as a simplified structural analog in studies investigating the structure-activity relationships of compounds with antihistamine activity. researchgate.net Secondary amines, which can be derived from primary amines like amylamine, are known precursors for some antihistamines.

Other Drugs : Amylamine derivatives also serve as intermediates in the synthesis of other therapeutic agents. For example, (2R,3R)-3-(3-methoxyl phenyl)-N,N,2-trimethyl this compound is a key intermediate in the preparation of the analgesic drug tapentadol. google.com

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and biological activity. In the context of amylamine derivatives, modifying lipophilicity has been a key strategy for enhancing their therapeutic potential.

Increasing the lipophilicity of anticancer drug analogs, such as cisplatin, is a strategy to improve their performance. tandfonline.comnih.gov A study on Pt(II) complexes showed that the complex with the more lipophilic amylamine ligand, cis-[Pt(amylamine)2(amylgly)]NO3, had a higher affinity for binding to CT-DNA compared to its less lipophilic counterpart. tandfonline.comnih.govtandfonline.com This suggests that the large and bulky aliphatic group of the amylamine ligand contributes to a more effective interaction with DNA, potentially through both covalent and groove binding modes. tandfonline.comnih.govtandfonline.com

Similarly, in the development of new antibiotics based on the neamine (B104775) scaffold, tuning the lipophilicity of the derivatives was crucial. By creating a series of lipophilic dialkylated neamine derivatives, researchers were able to reduce their cytotoxicity while broadening their antibacterial spectrum against Gram-negative bacteria. nih.gov This demonstrates that a careful balance of lipophilicity is essential for optimizing both the efficacy and safety of these analogs.

Amylamine in Biochemical and Metabolic Studies

Amylamine, a primary aliphatic amine, and its derivatives are subjects of interest in biochemical and metabolic research due to their presence in various biological and food matrices. hmdb.caresearchgate.net As a compound that is not naturally produced by the human body, its detection is linked to external exposure, primarily through diet. hmdb.ca This makes amylamine a candidate for studies related to the human exposome, which encompasses all environmental exposures an individual encounters throughout their life and the corresponding health impacts. hmdb.ca Research in this area focuses on identifying its sources, developing sensitive detection methods, and understanding its metabolic relevance.

The detection of amylamine in complex biological and food samples requires sophisticated analytical techniques due to its low molecular weight, high polarity, and low volatility. unite.it Chromatographic methods are most commonly employed, often in conjunction with a derivatization step to enhance sensitivity and selectivity. researchgate.netscispace.com

Analytical Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant methods for identifying and quantifying amylamine. researchgate.netscispace.com To overcome the challenges of detecting these amines, derivatization reagents like dansyl chloride or o-phthaldialdehyde (OPA) are used, which allows for detection using UV or fluorescence detectors with greater sensitivity. researchgate.netresearchgate.net For instance, a UPLC method using dansyl chloride derivatization has been developed for the rapid analysis of various biogenic amines, including amylamine, in food samples. researchgate.net

Emerging techniques aim to improve efficiency and reduce the use of toxic solvents. These include micro-extraction methods like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME). unite.itmostwiedzy.pl Biosensors and enzymatic sensors are also being developed as rapid screening tools for industrial food quality testing. mostwiedzy.pl

Presence in Biological Samples: Amylamine has been identified in human blood, indicating its absorption into the system following exposure. hmdb.ca Analytical methods have been established for the trace determination of short-chain aliphatic amines in various biological fluids and tissues. nih.govresearchgate.netacs.org For example, polythioester-functionalized magnetic nanoprobes have been developed for the chemoselective capture of amines from biological samples, allowing for sensitive detection by mass spectrometry. nih.gov

Presence in Food Matrices: Amylamine is found in a variety of food products, where its presence can be a result of natural occurrence or formation during processes like fermentation, storage, or spoilage. researchgate.netmostwiedzy.pl It has been detected in fruits and vegetables such as bell peppers, cabbage, apples, and grapes. hmdb.cahelsinki.fi It is also found in fermented products like wine and cheese, as well as in meat and fish products. researchgate.netmostwiedzy.plhelsinki.fi The monitoring of biogenic amines like amylamine in foods is crucial as high concentrations can be an indicator of poor food quality or decomposition. researchgate.nethelsinki.fi

Table 1: Analytical Methods for Amylamine Detection

| Method | Sample Matrix | Derivatization Agent | Detection | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| HPLC-UV/Fluorescence | Grapes, Wine, Honey | o-phthaldialdehyde (OPA) / N-acetyl-l-cysteine | Fluorescence | Automated in-injector derivatization allows for effective analysis. | helsinki.fi |

| UPLC-UV | Pork, Beef, Chicken, Fish, Cheese, Mushrooms | Dansyl chloride | UV (225 nm) | Rapid analysis (<6 min) with high linearity and low detection limits (0.032–0.098 µg/l). | researchgate.net |

| RP-HPLC-UV | Wine, Fish | Dansyl chloride (DNS-Cl) | UV | Method combined with magnetic ionic liquid-based DLLME. | unite.it |

| HPLC-Amperometric | Lake Water | Naphthalene-2,3-dicarboxaldehyde | Amperometric | Detection limits between 23.3 and 34.4 nmol L⁻¹. | researchgate.net |

| Magnetic Nanoprobes-MS | Biological Samples (Cells, Tissues, Serum) | Polythioester probes | ESI-FTICR MS | High capture efficiency and sensitivity for amine profiling in complex matrices. | nih.gov |

A biomarker is a measurable indicator of a biological state or condition. In nutritional science, biomarkers can provide objective data on dietary intake, complementing traditional methods like food frequency questionnaires. researchgate.net Since amylamine is not an endogenous metabolite in humans, its presence in biological fluids like blood can serve as a direct indicator of exposure from external sources. hmdb.ca

The detection of amylamine in specific foods raises the possibility of using it as a biomarker for the consumption of those foods. hmdb.ca For instance, amylamine is found in relatively high concentrations in bell peppers and in lower amounts in apples and cabbages. hmdb.ca It has also been detected, though not quantified, in spinach, white wine, and wild celery. hmdb.ca Therefore, the identification of amylamine in a patient's blood or urine could suggest recent consumption of these food items. hmdb.ca This is particularly relevant for the human exposome, as it helps to build a comprehensive picture of an individual's dietary exposures and how they might relate to health outcomes. hmdb.ca

While the concept is promising, further research is needed to validate amylamine as a reliable biomarker. This would involve studies to establish clear correlations between the intake of specific foods and the concentration of amylamine in biological samples, considering factors like individual metabolism and the variability of amylamine content in different food sources.

Table 2: Food Matrices Containing Amylamine

| Food Category | Specific Examples | Reference(s) |

|---|---|---|

| Vegetables | Yellow Bell Peppers, Red Bell Peppers, Cabbages, Spinach, Wild Celery | hmdb.ca |

| Fruits | Apples, Grapes, Physalis | hmdb.cahelsinki.fi |

| Meat Products | Pork, Beef, Chicken | researchgate.net |

| Fish and Seafood | Fish, Shrimp Sauce | researchgate.netmostwiedzy.pl |

| Dairy Products | Cheese | researchgate.net |

| Beverages | Wine | hmdb.cahelsinki.fi |

| Other | Honey | helsinki.fi |

Table of Mentioned Compounds

| Compound Name |

|---|

| Amylamine |

| This compound |

| Dansyl chloride |

| N-acetyl-l-cysteine |

V. Computational and Theoretical Chemistry Studies of Amylamine Hydrochloride

Theoretical Studies on Reaction Mechanisms and Atmospheric Chemistry

In the atmosphere, the persistence and transformation of chemical compounds are of significant interest. For amylamine (B85964), which is released from the dissociation of amylamine hydrochloride, the primary degradation process in the troposphere is initiated by reaction with hydroxyl (OH) radicals. ccsnorway.com This reaction is the dominant loss process for the majority of trace gases in the atmosphere. ccsnorway.com Theoretical and computational studies, often focusing on smaller, analogous aliphatic amines, have been instrumental in elucidating the complex reaction mechanisms that follow this initial step.

The reaction between an amine and an OH radical is fast, with a characteristic atmospheric removal time of about 6 hours. rsc.org The process begins with the abstraction of a hydrogen atom from the amine by the OH radical, which is the rate-limiting step in its atmospheric photo-oxidation. ccsnorway.comnilu.com For a primary amine like amylamine (CH₃(CH₂)₄NH₂), hydrogen abstraction can occur at several distinct sites: the nitrogen atom of the amino group (-NH₂) or any of the carbon atoms along the pentyl chain. ccsnorway.comrsc.org

The specific site of hydrogen abstraction determines the subsequent degradation pathway and the nature of the resulting products. Computational studies using quantum chemistry methods have been employed to predict the branching ratios for these initial abstraction events for various simple amines. While specific computational data for amylamine is limited, findings for other primary amines provide a robust framework for understanding its likely atmospheric fate.

Theoretical calculations predict that for methylamine (B109427) (CH₃NH₂), hydrogen abstraction predominantly occurs from the carbon-hydrogen bonds (approximately 74-80% of the time) rather than the nitrogen-hydrogen bonds of the amino group (20-26%). rsc.org For larger primary amines, the situation is more complex. In the case of 2-amino-2-methyl-1-propanol (B13486) (AMP), a sterically hindered primary amine, theoretical calculations predict that H-abstraction is most likely to occur from the -CH₂- group (>70%), with smaller contributions from the -NH₂ group (5–20%) and the -CH₃ groups (5–10%). nih.govwhiterose.ac.uk This suggests that for linear amines like amylamine, abstraction from the carbon atom adjacent to the amino group (the α-carbon) is a significant pathway.

The table below summarizes theoretical and experimental findings on the branching ratios for the OH-initiated hydrogen abstraction from various primary amines.

Table 1: Branching Ratios for H-Abstraction by OH Radicals from Primary Amines

| Amine | H-Abstraction Site | Branching Ratio (%) | Source |

|---|---|---|---|

| Methylamine (CH₃NH₂) | C-H | ~75-80 | rsc.orgnilu.com |

| N-H | ~20-25 | rsc.orgnilu.com | |

| Ethylamine (B1201723) (CH₃CH₂NH₂) | α-C-H | >81 | rsc.org |

| β-C-H | <10 | rsc.org | |

| N-H | ~9 | rsc.org | |

| 2-Amino-2-methyl-1-propanol (AMP) | -CH₂- group | >70 | nih.govwhiterose.ac.uk |

| -NH₂ group | 5-20 | nih.govwhiterose.ac.uk |

Following the initial hydrogen abstraction, two types of radicals are formed:

Carbon-centered radicals : When a hydrogen is abstracted from the alkyl chain, a carbon-centered radical is produced. This radical reacts rapidly with atmospheric oxygen (O₂) to form a peroxy radical (RO₂•). rsc.org These peroxy radicals can then undergo further reactions, including autoxidation, which involves intramolecular hydrogen shifts followed by further O₂ addition, leading to highly oxygenated molecules. researchgate.net

Nitrogen-centered (aminyl) radicals : Abstraction of a hydrogen from the amino group forms an aminyl radical (R-NH•). The fate of this radical is dependent on local atmospheric conditions, particularly the concentrations of nitrogen oxides (NOx). rsc.org Aminyl radicals can react with NO₂ to form N-nitramines, a class of compounds of potential environmental concern. rsc.orgnilu.com

The cascade of reactions initiated by OH radicals ultimately breaks down amylamine into a variety of smaller, often oxygenated products. For instance, the major products from the atmospheric photo-oxidation of methylamine are methanimine (B1209239) and formamide. rsc.org Similarly, the degradation of amylamine is expected to produce a complex mixture of imines, amides, and aldehydes. rsc.orgresearchgate.netrsc.org

Table 2: Rate Constants for the Reaction of OH Radicals with Various Amines at 298 K

| Amine | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Source |

|---|---|---|

| Methylamine | (2.29 ± 0.23) × 10⁻¹¹ | ccsnorway.com |

| Dimethylamine | (6.09 ± 0.61) × 10⁻¹¹ | ccsnorway.com |

| Trimethylamine | (6.09 ± 0.61) × 10⁻¹¹ | ccsnorway.com |

| Ethylamine | (2.77 ± 0.28) × 10⁻¹¹ | ccsnorway.com |

| 2-Amino-2-methyl-1-propanol (AMP) | (2.8 ± 0.5) × 10⁻¹¹ | ccsnorway.comnih.gov |

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| 2-Amino-2-methyl-1-propanol (AMP) | C₄H₁₁NO |

| Amylamine (1-Aminopentane, n-Pentylamine) | C₅H₁₃N |

| This compound | C₅H₁₄ClN |

| Dimethylamine | (CH₃)₂NH |

| Ethylamine | CH₃CH₂NH₂ |

| Formamide | CH₂O(NH₂) |

| Methanimine | CH₂NH |

| Methylamine | CH₃NH₂ |

| N-Nitramines | R₂NNO₂ |

| tert-Butylamine | (CH₃)₃CNH₂ |

Vi. Historical Context and Emerging Research Directions for Amylamine Hydrochloride

Historical Role of Amylamine (B85964) in Chemical Synthesis Methodologies

Amylamine, and by extension its hydrochloride salt, has historically served as a versatile reagent and intermediate in the field of chemical synthesis. solubilityofthings.comlookchem.com Its utility stems from the reactivity of the primary amine group, which allows it to participate in a wide array of chemical transformations. wikipedia.orglibretexts.org In early organic chemistry, primary amines like amylamine were fundamental building blocks. ijrpr.com One notable historical application was in the field of amino acid chemistry, where amylamine was employed to liberate amino acid derivatives from their salt forms, a crucial step in peptide synthesis and related studies. beilstein-journals.org The hydrochloride salt of amylamine, known as pentylammonium chloride, offers enhanced stability and solubility in aqueous solutions, making it a convenient form for various synthetic applications. cymitquimica.com

The use of amine hydrochlorides, including amylamine hydrochloride, has been documented in various synthetic protocols. For instance, they have been utilized as starting materials in the synthesis of amides through oxidative coupling with aldehydes, a reaction that has found applications in the preparation of pharmaceutical compounds. researchgate.net The chlorination of the aliphatic chain of amine hydrochlorides, including n-pentylamine hydrochloride, has also been a subject of study, leading to the formation of chlorinated amine derivatives. google.com Furthermore, amylamine has been used as a chemical intermediate in the manufacturing of a diverse range of products, including dyestuffs, rubber chemicals, insecticides, and synthetic detergents. lookchem.comnj.gov

The following table provides a summary of selected historical applications of amylamine and its hydrochloride salt in chemical synthesis:

| Application Area | Specific Use of Amylamine/Amylamine Hydrochloride | Key Outcome |

| Amino Acid Chemistry | Liberation of amino acid derivatives from their salts. beilstein-journals.org | Facilitated peptide synthesis and the study of amino acid structures. |

| Amide Synthesis | Reactant with aldehydes in iron-catalyzed oxidative amidation. researchgate.net | Efficient formation of a wide range of amides, including pharmaceutical intermediates. |

| Halogenation Reactions | Substrate for aliphatic chain chlorination. google.com | Production of chlorinated n-pentylamine hydrochloride. |

| Industrial Intermediate | Precursor in the manufacturing of various chemicals. lookchem.comnj.gov | Synthesis of dyes, rubber additives, insecticides, and detergents. |

| Organic Synthesis Reagent | Functionalization of molecules with a pentyl group. lookchem.com | Introduction of the amyl functional group into target compounds. |

Amylamine in Astrochemical and Geochemical Investigations (e.g., Meteoritic Amine Origins)

The study of organic molecules in extraterrestrial materials provides crucial insights into the prebiotic chemical inventory of the early solar system and the potential origins of life. Amines, including isomers of amylamine, have been identified as significant components of the soluble organic matter in certain meteorites. nih.gov Specifically, analyses of carbonaceous chondrites, which are primitive, carbon-rich meteorites, have revealed the presence of a variety of aliphatic amines. nih.govnasa.gov

Research on the Murchison meteorite, one of the most well-studied carbonaceous chondrites, has confirmed the presence of various amines, including isomers of pentylamine. nasa.gov The distribution and isotopic composition of these amines suggest an extraterrestrial origin, pointing towards synthetic pathways that occurred in the interstellar medium or on the meteorite's parent body. aanda.orgnasa.govresearchgate.net For instance, the compound-specific carbon isotopic ratios of amines in the Murchison meteorite are consistent with formation from precursor molecules through mechanisms that amplify isotopic fractionation. nasa.gov

The relative abundances of different amine isomers and their structural relationship to meteoritic amino acids are of particular interest to scientists. researchgate.net Studies comparing different types of carbonaceous chondrites, such as the CR, CM, and CI groups, have shown variations in amine concentrations and diversity, which may be related to the degree of aqueous and thermal processing experienced by their parent asteroids. nih.govnasa.govresearchgate.netnih.gov For example, some studies have noted that the most aqueously altered meteorites tend to have lower abundances of certain amines. nasa.gov The detection of methylamine (B109427) and ethylamine (B1201723) in samples returned from Comet Wild 2 by the Stardust mission further supports the idea that such volatile amines were present in the early solar system.

The table below summarizes key findings from the analysis of amines in meteorites:

| Meteorite/Sample Type | Key Findings Regarding Amines | Significance |

| Murchison (CM2 Chondrite) | Detection of various aliphatic amines, including pentylamine isomers, with non-terrestrial isotopic signatures. nasa.govnasa.gov | Provides strong evidence for the extraterrestrial origin of these amines and points to prebiotic synthetic pathways. |

| Orgueil (CI1 Chondrite) | Contains a less structurally diverse suite of amines compared to Murchison, with methylamine being significantly more abundant. nasa.gov | Suggests that the degree of aqueous alteration on the parent body influences the amine inventory. |

| CR Chondrites | Amine abundances vary with the degree of aqueous alteration; they contain a predominance of N-containing compounds. nih.govresearchgate.net | Offers insights into the chemical conditions and synthetic reactions on different meteorite parent bodies. |

| Comet Wild 2 Samples | Enhanced abundances of methylamine and ethylamine compared to control samples. | Indicates that simple amines were components of cometary materials, which could have been delivered to early Earth. |

The presence of these amines, including structural analogs of amylamine, in pristine extraterrestrial materials is a critical piece of the puzzle in understanding how the molecular building blocks of life may have formed and been distributed throughout the solar system. mdpi.com

Future Research Prospects and Identification of Knowledge Gaps in this compound Science

While amylamine and its hydrochloride salt have a history of use in chemical synthesis, several areas remain ripe for future investigation, and significant knowledge gaps persist. The ongoing evolution of synthetic chemistry continues to create new opportunities for the application of fundamental building blocks like amylamine. ijrpr.com